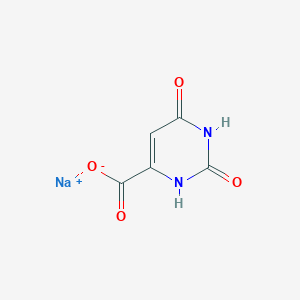

Sodium orotate

Descripción

An intermediate product in PYRIMIDINE synthesis which plays a role in chemical conversions between DIHYDROFOLATE and TETRAHYDROFOLATE.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021083 | |

| Record name | Orotic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium orotate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

154-85-8 | |

| Record name | Sodium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K54797G2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Laboratory Synthesis and Purification of Sodium Orotate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and purification of sodium orotate (B1227488) for laboratory applications. It details established experimental protocols, presents quantitative data for process optimization, and outlines methods for purity verification.

Introduction

Sodium orotate, the sodium salt of orotic acid (vitamin B13), is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] Orotic acid and its salts are utilized in various research and pharmaceutical contexts, including the study of metabolic pathways and as a component in nutritional supplements.[3][4] The laboratory-scale synthesis of this compound is essential for researchers requiring high-purity material for experimental use. This guide focuses on accessible and reliable methods for its preparation and subsequent purification.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the neutralization of orotic acid with a suitable sodium base. Alternative methods, such as the condensation of hydantoin (B18101) with glyoxylic acid, also exist but are generally more complex.[5]

Synthesis via Neutralization of Orotic Acid

This method relies on the acid-base reaction between orotic acid and a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate. The low solubility of this compound in water facilitates its precipitation and isolation.[6]

Experimental Protocol:

-

Dissolution of Base: Prepare a solution of the chosen sodium base (e.g., sodium hydroxide or sodium carbonate) in distilled or deionized water. For instance, a hot aqueous solution of sodium carbonate can be used.[6]

-

Reaction: Slowly add orotic acid to the heated basic solution with continuous stirring. The amount of orotic acid should be stoichiometrically equivalent to the base.

-

Precipitation: Continue stirring the heated solution. As the reaction proceeds, this compound will form and, due to its poor solubility in water (0.294 g/100 ml at 25 °C), will precipitate out of the solution.[6]

-

Cooling and Isolation: Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation. The solid this compound can then be isolated by filtration, for example, using a Buchner funnel.

-

Washing: Wash the collected precipitate with cold deionized water to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature to remove residual water.

Logical Workflow for this compound Synthesis:

Caption: Workflow for the synthesis of this compound.

Quantitative Data from Synthesis Protocols

The following table summarizes quantitative data from various published synthesis methods.

| Method | Reactants | Solvent | Conditions | Yield | Reference |

| Hydantoin and Glyoxylic Acid | 5g hydantoinic acid nitrile, 4.6g glyoxylic acid | Water | 65°C, 2 hours, pH adjusted to 6 with HCl | 64% | [5] |

| Hydantoin and Glyoxylic Acid | 9.2g glyoxylic acid, 10g hydantoin | Water | Reflux, 1 hour, pH adjusted to 6 with HCl | 49% | [5] |

| Orotic Acid and Lithium Hydroxide | 0.75g orotic acid, 0.103g LiOH | Water | 90°C, 30 min, followed by crystallization | 49% | [7] |

| Orotic Acid and Magnesium Hydroxide | 0.75g orotic acid, 0.125g Mg(OH)2 | Water | 90°C, 30 min, followed by crystallization | 68% | [7] |

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method for purifying solid organic compounds is recrystallization.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.[8]

Experimental Protocol for Recrystallization:

-

Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Water is a common solvent for the recrystallization of salts.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Slowly cool the hot, saturated solution to allow for the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities.

-

Crystal Collection: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Experimental Workflow for Purification:

Caption: Workflow for the purification of this compound.

Purity Analysis

The purity of the synthesized and purified this compound should be verified using appropriate analytical techniques.

Table of Analytical Methods for Purity Assessment:

| Method | Principle | Information Provided | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase. | Quantitative determination of purity and impurities. | [9][10] |

| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystalline lattice of the solid. | Crystalline phase identification and purity. | [7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation and detection of impurities. | [7] |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | [7] |

| Thermogravimetric Analysis (TGA) | Measurement of the change in mass of a sample as a function of temperature. | Information on thermal stability and hydration. | [7] |

Role in Pyrimidine Biosynthesis

Orotic acid is a central intermediate in the de novo synthesis of pyrimidines.[1] This metabolic pathway is crucial for the production of nucleotides required for DNA and RNA synthesis.[11]

Pyrimidine Biosynthesis Pathway:

Caption: De novo pyrimidine biosynthesis pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for laboratory use. By following the detailed protocols and utilizing the described analytical methods, researchers can confidently prepare high-purity this compound for their scientific investigations. The provided diagrams offer clear visual representations of the experimental workflows and the relevant metabolic pathway, aiding in the understanding and execution of these procedures.

References

- 1. Orotic acid's contribution to purine and pyrimidine metabolism [cds-bsx.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US4062847A - Process for preparing orotic acid - Google Patents [patents.google.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. rsc.org [rsc.org]

- 8. mt.com [mt.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Determination of orotic acid in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. davuniversity.org [davuniversity.org]

Chemical Properties and Stability of Sodium Orotate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid (uracil-6-carboxylic acid), is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its role in fundamental biological pathways has led to its investigation for various therapeutic and nutraceutical applications. A thorough understanding of its chemical properties and stability in aqueous solutions is paramount for the development of safe, effective, and stable formulations.

This technical guide provides a comprehensive overview of the known chemical properties of sodium orotate and outlines detailed, generalized experimental protocols for assessing its stability in aqueous solutions. Due to a lack of specific published stability studies on this compound, the experimental methodologies described herein are based on established principles of forced degradation and stability-indicating assay methods for pharmaceutical compounds.

Chemical and Physical Properties of Orotic Acid and this compound

A summary of the key chemical and physical properties of orotic acid and its sodium salt is presented in Table 1. Orotic acid is a dibasic acid with two pKa values, indicating that its ionization state is pH-dependent. This property is critical in understanding its solubility and stability in aqueous solutions at different pH levels.

| Property | Value | Reference |

| Orotic Acid | ||

| Molecular Formula | C₅H₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 156.10 g/mol | --INVALID-LINK-- |

| pKa₁ | 2.07 | --INVALID-LINK-- |

| pKa₂ | 9.45 | --INVALID-LINK-- |

| Water Solubility | 1.82 mg/mL at 18 °C | --INVALID-LINK-- |

| Melting Point | 345.5 °C (decomposes) | --INVALID-LINK-- |

| This compound | ||

| Molecular Formula | C₅H₃N₂NaO₄ | --INVALID-LINK-- |

| Molecular Weight | 178.08 g/mol | --INVALID-LINK-- |

| Water Solubility | 0.294 g/100 mL (2.94 mg/mL) at 25 °C | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

Signaling Pathway Involvement: De Novo Pyrimidine Biosynthesis

Orotic acid is a crucial intermediate in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors. Understanding this pathway provides context for the biological significance of orotic acid and its derivatives.

Sodium Orotate's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium orotate (B1227488), the sodium salt of orotic acid, is a precursor in the de novo synthesis of pyrimidine (B1678525) nucleotides. This fundamental role positions it as a molecule of interest for neuronal health and function, as the nervous system has a high demand for nucleic acid synthesis for maintenance, repair, and signaling. This technical guide delineates the core mechanism of action of sodium orotate in neuronal cells, drawing from available preclinical data. The primary neuroprotective effect of orotic acid appears to be mediated through its role in bolstering pyrimidine nucleotide pools, which is particularly critical under conditions of ischemic stress. While direct, detailed signaling pathways beyond this primary metabolic function are not extensively elucidated in current literature, this guide provides a comprehensive overview of the established mechanism and outlines standard experimental protocols for further investigation.

Core Mechanism of Action: Pyrimidine Nucleotide Synthesis

The principal mechanism of action of this compound in all cells, including neurons, is its function as an intermediate in the de novo pyrimidine synthesis pathway. Orotic acid is converted to uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide, through a series of enzymatic steps. UMP is subsequently phosphorylated to form uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP).

These pyrimidine nucleotides are essential for a multitude of critical neuronal processes:

-

DNA and RNA Synthesis: Necessary for neuronal survival, repair, and adaptation.

-

Phospholipid Synthesis: UTP and CTP are precursors for the synthesis of membrane phospholipids, which are vital for the integrity and function of neuronal and glial cell membranes, including the myelin sheath.

-

Glycoprotein and Glycolipid Synthesis: Uridine diphosphate (B83284) (UDP) sugars, derived from UTP, are essential for glycosylation reactions that are critical for proper protein folding, trafficking, and cell-cell interactions in the nervous system.

The rate-limiting step in pyrimidine biosynthesis is the formation of orotic acid. Therefore, supplementation with this compound is hypothesized to bypass this bottleneck, leading to an increased production of pyrimidine nucleotides, which can be neuroprotective, especially in pathological conditions where nucleotide pools are depleted.[1]

Neuroprotective Effects in Ischemic Injury

The neuroprotective potential of orotic acid has been demonstrated in preclinical models of cerebral ischemia. In a Mongolian gerbil model of transient forebrain ischemia, administration of orotic acid significantly reduced delayed neuronal death in the hippocampal CA1 region.[2] This effect is attributed to the increased availability of pyrimidine nucleotides, which are crucial for neuronal survival and repair following an ischemic insult.

Quantitative Data from In Vivo Ischemia Model

The following table summarizes the quantitative findings from a study investigating the neuroprotective effects of orotic acid in a gerbil model of global cerebral ischemia. Neuronal damage in the hippocampal CA1 region was assessed seven days after a 5-minute ischemic event.

| Treatment Group | Dose (mg/kg, i.p.) | Administration Time Relative to Ischemia | Neuronal Damage (Mean ± SEM) | Neuroprotective Effect |

| Sham | - | - | 5.3 ± 1.2 | - |

| Ischemia (Control) | - | - | 95.7 ± 2.1 | - |

| Orotic Acid | 100 | 2 hours before | 65.3 ± 8.4 | Significant |

| Orotic Acid | 200 | 2 hours before | 42.1 ± 10.2 | Significant |

| Orotic Acid | 300 | 2 hours before | 25.6 ± 7.9 | Significant |

| Orotic Acid | 300 | 24 hours after | 58.7 ± 11.3 | Significant |

| Orotic Acid | 300 | 48 hours after | 89.6 ± 5.4 | Not significant |

| Orotic Acid | 300 | 72 hours after | 92.1 ± 4.7 | Not significant |

*p < 0.05, **p < 0.01 vs. Ischemia (Control) group. Data adapted from Akiho et al., 1997.[2]

Influence on Astrocyte Metabolism

Astrocytes play a critical role in supporting neuronal function, in part by supplying metabolic substrates. A study on cerebral cortical astrocytes under hypoxic conditions found that orotic acid treatment led to a more active mitochondrial metabolism.[3] Specifically, orotic acid increased the utilization of acetate (B1210297) and resulted in higher levels of intracellular uridine diphosphoryl sugars.[3] This suggests that during periods of low oxygen, orotic acid can help maintain astrocyte metabolism, which in turn could support the survival of neighboring neurons that rely on astrocytes for metabolic precursors.[3]

References

- 1. | BioWorld [bioworld.com]

- 2. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake Mechanisms of Sodium Orotate In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its transport across cellular membranes is a critical step for its utilization in nucleic acid synthesis and other metabolic pathways. The kidney and liver are primary sites for exogenous orotate uptake, where it serves as a precursor for uridine (B1682114) diphosphosugars essential for glycosylation processes.[1][2] Understanding the in vitro cellular uptake mechanisms of sodium orotate is fundamental for research in metabolic disorders, nephrology, and for the development of drugs that may interact with its transport pathways. This guide provides an in-depth overview of the identified transporters, transport kinetics, and the experimental protocols used to elucidate these mechanisms.

Key Transporters Involved in Orotate Uptake

In vitro studies utilizing cultured mammalian cells have identified specific protein transporters responsible for the cellular uptake of orotate. The primary transporters characterized to date belong to the Solute Carrier (SLC) family.

-

Human Urate Transporter 1 (hURAT1/SLC22A12): Predominantly expressed in the kidneys, hURAT1 is a well-characterized urate/anion exchanger that has been demonstrated to be a high-affinity transporter for orotate.[1][3] Studies using Human Embryonic Kidney 293 (HEK293) cells engineered to express hURAT1 have shown that orotate is a preferred substrate for this transporter, even more so than its namesake substrate, urate.[2] The transport process is characterized as a tertiary active process dependent on the sodium gradient.[3][4]

-

Human Organic Anion Transporter 10 (hOAT10/SLC22A13): Also present at the brush border membrane of renal tubular epithelial cells, hOAT10 has been identified as another transporter capable of mediating orotate uptake.[5] Functional characterization in Madin-Darby canine kidney II (MDCKII) cells revealed that orotate transport by hOAT10 is saturable with unique biphasic kinetics and is dependent on the presence of chloride ions.[5]

Early research in various cell lines (Novikoff rat hepatoma, P388 mouse leukemia, mouse L, and Chinese hamster ovary cells) suggested that orotate permeation was a slow, non-mediated process.[6] However, the recent identification of high-affinity transporters like hURAT1 and hOAT10 indicates that in cells expressing these specific carriers, uptake is a facilitated and efficient process.

Quantitative Data on Orotate Transport

The following tables summarize the key quantitative data derived from in vitro studies on orotate transporters.

Table 1: Kinetic Parameters of Orotate Transporters

| Transporter | Cell Line | Substrate | K_m_ (Michaelis-Menten Constant) | Notes |

| hURAT1 (SLC22A12) | HEK293 | Orotate | 5.2 ± 0.4 µM | Orotate is a high-affinity substrate.[1][2][4] |

| hURAT1 (SLC22A12) | HEK293 | Urate | 371 ± 28 µM | For comparison, orotate affinity is ~70x higher than urate.[2][4] |

| hOAT10 (SLC22A13) | MDCK II | Orotate | Not specified | Transport is described as kinetically saturable with a biphasic characteristic.[5] |

Table 2: Inhibition of hURAT1-Mediated Orotate Transport

This table presents data on compounds that inhibit the uptake of [³H]orotate into HEK293 cells expressing hURAT1.

| Inhibitor | Concentration | Degree of Inhibition | Reference |

| Non-labeled Orotate | 100 µM | Strong | [1] |

| Benzbromarone | 100 µM | Strong | [1] |

| Urate | 100 µM | Moderate | [1] |

| Nicotinate | 100 µM | Moderate | [1] |

| Probenecid | 100 µM | Moderate | [1] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro orotate uptake experiment, based on protocols used in the characterization of hURAT1.[2]

Cell Culture and Seeding

-

Cell Lines:

-

HEK293 cells stably transfected with the full-length cDNA of hURAT1 (HEK-hURAT1).

-

HEK293 cells transfected with the empty vector (pcDNA3.1) as a control (HEK-mock).

-

-

Culture Medium: Minimum essential medium supplemented with 10% fetal bovine serum and 400 µg/ml geneticin (B1208730) (for selection of transfected cells).

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO₂.

-

Seeding for Experiment: Cells are seeded in 24-well tissue culture plates at a density of 1.6 x 10⁵ cells/well and cultured for 2 days before the uptake experiment.

Orotate Uptake Assay

-

Preparation: The cell monolayers are washed three times with a serum- and chloride-free Hanks' Balanced Salt Solution (HBSS). The composition is as follows (in mM): 125 Na-gluconate, 4.8 K-gluconate, 1.2 KH₂PO₄, 1.2 MgSO₄, 1.3 Ca-gluconate, 5.6 glucose, and 25 HEPES, adjusted to pH 7.4.

-

Preincubation: Cells are preincubated in the same chloride-free HBSS for 10 minutes at 37°C in a water bath.

-

Initiation of Uptake: The preincubation solution is removed, and the uptake is initiated by adding the incubation solution containing 50 nM [³H]orotate at 37°C. The incubation proceeds for a specified time (e.g., for time-course experiments, points can be taken up to 15 minutes; for kinetic and inhibition studies, a 2-minute incubation is often used).

-

Termination of Uptake: The uptake is stopped by rapidly adding ice-cold HBSS. The cells are then immediately washed three times with ice-cold HBSS to remove extracellular radiolabel.

-

Cell Lysis and Measurement: The cells in each well are lysed with 0.5 ml of 0.1 N sodium hydroxide. The lysate is transferred to a scintillation vial with 2.5 ml of a suitable scintillation cocktail (e.g., Aquasol-2).

-

Quantification: The radioactivity is determined using a β-scintillation counter. The specific uptake mediated by the transporter is calculated by subtracting the radioactivity measured in the control (HEK-mock) cells from that in the transporter-expressing (HEK-hURAT1) cells.

Visualizations: Pathways and Workflows

hURAT1-Mediated Orotate Transport Mechanism

The uptake of orotate via hURAT1 is an anion exchange process. It is considered a tertiary active transport system, where the driving force is maintained by other transporters that utilize the primary sodium gradient established by the Na⁺/K⁺-ATPase.

Caption: hURAT1-mediated orotate uptake as a tertiary active transport process.

In Vitro Orotate Uptake Assay Workflow

This diagram outlines the key steps of the experimental protocol for measuring this compound uptake in a cultured cell model.

References

- 1. Human urate transporter 1 (hURAT1) mediates the transport of orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional characterization of human organic anion transporter 10 (OAT10/SLC22A13) as an orotate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Sodium Orotate in De Novo Pyrimidine Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the role of sodium orotate (B1227488) within the de novo pyrimidine (B1678525) synthesis pathway. Orotic acid, the conjugate acid of orotate, is a critical intermediate in this essential metabolic process responsible for producing the building blocks of DNA and RNA. Sodium orotate serves as a direct, exogenous source of this intermediate, feeding into the pathway at the penultimate step before the formation of the first key pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). This guide details the enzymatic steps involving orotate, presents relevant quantitative data, outlines key experimental protocols for pathway analysis, and visualizes the core biochemical processes and workflows. Understanding the precise function of orotate is fundamental for research into metabolic disorders, oncology, and the development of therapeutic agents that target nucleotide biosynthesis.

The De Novo Pyrimidine Synthesis Pathway: An Overview

The de novo synthesis of pyrimidines is a highly conserved and fundamental metabolic pathway that builds pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[1] Unlike purine (B94841) synthesis, where the base is constructed upon a ribose sugar foundation, the pyrimidine ring is fully assembled as orotate before being attached to a phosphoribosyl group.[2] This pathway consists of six enzymatic steps culminating in the synthesis of UMP, the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP).[3][4]

In mammals, these six steps are catalyzed by only three proteins. The first three reactions are carried out by a multifunctional enzyme known as CAD, which comprises carbamoyl (B1232498) phosphate (B84403) synthetase II, aspartate transcarbamoylase, and dihydroorotase.[3] The fourth step is catalyzed by the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][3] The final two steps are catalyzed by a second bifunctional enzyme, UMP synthase (UMPS), which is central to the utilization of orotate.[3]

Orotate: The Central Intermediate

Orotate, or its acidic form orotic acid, is the metabolic lynchpin of the pathway. Its sodium salt, this compound, is an organic sodium salt that provides a bioavailable form of this key intermediate.[5]

Formation of Orotate

Orotate is synthesized in the fourth step of the pathway. The enzyme dihydroorotate dehydrogenase (DHODH) , located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to produce orotate.[1][6] This is the only redox reaction in the entire pathway.[7]

Consumption of Orotate

Once synthesized, orotate is utilized in the fifth step, which occurs in the cytosol. Orotate is covalently linked to a ribose-5-phosphate (B1218738) group donated by 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). This reaction forms orotidine (B106555) 5'-monophosphate (OMP) and is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT) .[7][8][9]

OMP is subsequently decarboxylated by orotidine 5'-phosphate decarboxylase (ODCase) to yield UMP.[10][11] In mammals, both OPRT and ODCase activities are contained within the single bifunctional protein, UMP synthase (UMPS).[8][11] Therefore, this compound directly serves as the substrate for the UMPS enzyme complex.

UMP Synthase and Orotic Aciduria

The essential role of orotate utilization is underscored by the genetic disorder, hereditary orotic aciduria.[6] This rare autosomal recessive disease is caused by a severe deficiency in the activity of UMP synthase.[12][13] The functional failure of either the OPRT or ODCase domain of UMPS leads to a blockage in the conversion of orotic acid to UMP.[6] Consequently, orotic acid accumulates in the blood and is excreted in large amounts in the urine, leading to crystalluria.[6][14] The deficiency in pyrimidine nucleotide production results in symptoms such as megaloblastic anemia and developmental delays.[6] This condition highlights that the enzymatic processing of orotate is a critical, non-redundant step in human metabolism.

Quantitative Data on Pathway Enzymes

The efficiency of the enzymes that process orotate and its derivatives has been characterized in various organisms. This kinetic data is crucial for constructing metabolic models and for understanding the efficacy of potential inhibitors or therapeutic agents.

| Enzyme | Substrate | K_m Value (µM) | Organism | Reference |

| Aspartate Transcarbamylase (ATCase) | Carbamoyl Phosphate | 26.2 ± 3.5 | Toxoplasma gondii | [15] |

| Aspartate Transcarbamylase (ATCase) | L-Aspartate | 17.6 ± 8.5 | Toxoplasma gondii | [15] |

| Orotate Phosphoribosyltransferase (OPRTase) | 5-Azaorotate | 75.5 ± 0.1 | Yeast | [16] |

| Orotidylate Decarboxylase (ODCase) | Orotidine 5'-monophosphate | 0.41 ± 0.04 | Toxoplasma gondii | [15] |

Table 1: Michaelis-Menten constants (K_m) for key enzymes in the de novo pyrimidine synthesis pathway.

| Parameter | Condition | Rate / Value | System | Reference |

| Rate of de novo synthesis (control) | Basal state | 0.014 µmol x h⁻¹ x g⁻¹ wet weight | Isolated Rat Hepatocytes | [17] |

| Rate of de novo synthesis (stimulated) | UTP pool depleted by D-galactosamine | 0.056 µmol x h⁻¹ x g⁻¹ wet weight | Isolated Rat Hepatocytes | [17] |

| Decarboxylation rate constant (1-Methylorotate) | Uncatalyzed reaction in water at 25°C | 3.4 x 10⁻¹⁵ s⁻¹ | Aqueous Solution | [18] |

| Decarboxylation rate constant (1-Cyclohexylorotate) | Uncatalyzed reaction in water at 25°C | 4.9 x 10⁻¹⁴ s⁻¹ | Aqueous Solution | [18] |

Table 2: Quantitative measurements of pyrimidine synthesis rates and uncatalyzed orotate derivative decarboxylation.

Applications in Research and Drug Development

The central role of orotate and the pyrimidine pathway makes them significant targets for both basic research and clinical applications.

-

Research Tools: Orotate derivatives, such as 5-fluoroorotic acid (5-FOA), are valuable in molecular biology, particularly in yeast genetics. Yeast with a functional UMPS (specifically the URA3 gene product) convert 5-FOA into a toxic nucleotide, leading to cell death. This provides a powerful counter-selection tool for genetic engineering.[2][11]

-

Therapeutic Mineral Delivery: Orotic acid is used as a carrier molecule for various minerals, such as lithium and magnesium, in dietary supplements.[2] The rationale is that orotate, as a natural metabolic intermediate, facilitates the transport and cellular uptake of these ions, potentially increasing their bioavailability.[19]

-

Drug Development Target: The enzymes of the pyrimidine pathway are validated targets for therapeutic intervention, especially in oncology and immunology. Rapidly proliferating cancer cells and activated lymphocytes have a high demand for nucleotides, making them vulnerable to inhibitors of this pathway. DHODH inhibitors, such as Brequinar and Leflunomide, block the production of orotate, thereby starving cells of essential pyrimidines.[7][10][20]

Key Experimental Protocols

Analyzing the flux and regulation of the pyrimidine pathway is essential for drug development and metabolic research. Below are summaries of core methodologies used to study the effects of compounds like this compound.

Protocol: Quantification of Intracellular Pyrimidine Nucleotides by HPLC-MS/MS

This protocol provides a framework for the quantitative analysis of intracellular nucleotides (e.g., UTP, CTP) to confirm the biochemical effect of pathway modulators.[21]

-

Cell Culture and Treatment: Culture cells to the desired density. Treat with the compound of interest (e.g., this compound) at various concentrations and time points. Include an untreated control.

-

Metabolite Extraction: Rapidly wash cells with ice-cold PBS. Add a chilled extraction solution (e.g., 80% methanol) to the cell pellet. Incubate at -20°C to precipitate proteins.

-

Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant containing the metabolites. Dry the supernatant, typically under a stream of nitrogen.

-

Analysis: Reconstitute the dried residue in the initial mobile phase for HPLC. Inject the sample into an HPLC-MS/MS system. Use an appropriate chromatographic method to separate the nucleotides and a mass spectrometer set to monitor the specific mass transitions for the target nucleotides and internal standards.

-

Data Analysis: Quantify the peak areas of the endogenous nucleotides relative to their corresponding stable isotope-labeled internal standards. Compare nucleotide levels in treated cells to untreated controls to determine the effect on the pyrimidine pool.

Protocol: In Vitro DHODH Activity Assay

This assay measures the activity of dihydroorotate dehydrogenase, the enzyme that produces orotate.[21]

-

Reagents: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), coenzyme Q analog (e.g., decylubiquinone), and a terminal electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).

-

Enzyme Preparation: Use a purified recombinant DHODH or a mitochondrial fraction containing the enzyme.

-

Reaction Initiation: In a microplate well, combine the reaction buffer, enzyme, and any potential inhibitors. Initiate the reaction by adding the substrate, dihydroorotate.

-

Measurement: Immediately measure the decrease in absorbance of DCIP (e.g., at 600 nm) over time using a microplate reader in kinetic mode. The rate of DCIP reduction is directly proportional to the rate of dihydroorotate oxidation by DHODH.

-

Data Analysis: Calculate the reaction rate for each condition. For inhibitor studies, plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound's role in the de novo pyrimidine synthesis pathway is that of a direct substrate for the bifunctional enzyme UMP synthase. As the salt of the key intermediate orotic acid, it feeds into the final two steps of the pathway, leading to the production of UMP. This seemingly simple role is critical, as demonstrated by the severe pathology of orotic aciduria that results from its impaired metabolism. For researchers and drug developers, this compound and the enzymes that process it represent valuable tools and targets for understanding and manipulating cellular proliferation, metabolism, and overall health.

References

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. Orotic acid - Wikipedia [en.wikipedia.org]

- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 4. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H3N2NaO4 | CID 23683036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 7. mdpi.com [mdpi.com]

- 8. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 9. Orotate Phosphoribosyltransferase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 12. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymes of the de novo pyrimidine biosynthetic pathway in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Orotate phosphoribosyltransferase from yeast: studies of the structure of the pyrimidine substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. De novo pyrimidine biosynthesis in isolated rat hepatocytes. Quantitative aspects of the regulation by UTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Influence of lithium orotate on CNS angiogenesis and repair [eureka.patsnap.com]

- 20. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Sodium Orotate as a Precursor in Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium orotate (B1227488), the sodium salt of orotic acid, serves as a direct precursor to pyrimidine (B1678525) nucleotides, which are essential for a myriad of cellular processes, including nucleic acid synthesis, glycogen (B147801) storage, and cellular signaling. This technical guide provides an in-depth exploration of the metabolic pathway through which sodium orotate is converted into key nucleotides, presents quantitative data on enzyme kinetics and cellular nucleotide concentrations, details experimental protocols for studying this pathway, and visualizes the interconnected metabolic and signaling cascades. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the biochemical and therapeutic potential of this compound.

Introduction

Nucleotide metabolism is a fundamental aspect of cellular physiology, and the de novo synthesis of pyrimidines is a critical pathway for providing the necessary building blocks for DNA and RNA. Orotic acid is a key intermediate in this pathway.[1] Historically, it was once considered a member of the vitamin B complex, termed vitamin B13, although it is now understood to be synthesized endogenously.[2][3] this compound is frequently utilized in research and supplementation due to its potential for enhanced bioavailability compared to orotic acid.[2][4][5] This guide will elucidate the biochemical journey of this compound from a precursor to its functional nucleotide derivatives.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines culminates in the formation of uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides are derived. This compound enters this pathway at a crucial step.

Cellular Uptake of Orotate

The cellular uptake of orotate is a critical first step for its metabolism. Evidence suggests that the human urate transporter 1 (hURAT1), also known as SLC22A12, mediates the transport of orotate into cells.[6][7] This transporter, primarily located in the kidneys, functions as an anion exchanger.[6] Studies using HEK293 cells expressing hURAT1 have demonstrated time- and dose-dependent uptake of orotate with a Michaelis constant (Km) of 5.2 μM.[6] This transport is competitively inhibited by urate and other uricosuric agents.[6] The use of the sodium salt may facilitate transport via sodium-dependent mechanisms, a common feature of many solute carriers.

Conversion of Orotate to Orotidine-5'-Monophosphate (OMP)

Once inside the cell, orotate is converted to orotidine-5'-monophosphate (OMP). This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate.[8]

Orotate + PRPP OPRT→ OMP + PPi

Conversion of OMP to Uridine Monophosphate (UMP)

OMP is then decarboxylated to form uridine monophosphate (UMP) by the enzyme OMP decarboxylase. In mammals, OPRT and OMP decarboxylase activities are carried out by a single bifunctional enzyme called UMP synthase.[9]

OMP OMP Decarboxylase→ UMP + CO2

UMP is the foundational pyrimidine nucleotide, which can be subsequently phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). UTP can then be aminated to form cytidine (B196190) triphosphate (CTP).

dot

Caption: De novo pyrimidine synthesis pathway from this compound.

Quantitative Data

Enzyme Kinetics of Orotate Phosphoribosyltransferase (OPRT)

The efficiency of the conversion of orotate to OMP is determined by the kinetic parameters of OPRT. These values can vary between species.

| Organism | Km for Orotate (μM) | Km for PRPP (μM) | Vmax | Catalytic Efficiency (kcat/Km) | Reference |

| Plasmodium falciparum | - | 9.3 ± 0.5 | 2,994 µM/min/mg | 3.8 x 10^8 M⁻¹s⁻¹ | [10] |

| Human (HEK293 cells) | 5.2 (for hURAT1 transport) | - | - | - | [6] |

Note: The data for P. falciparum refers to the OPRT domain of a bifunctional enzyme. The human data pertains to the transport of orotate into the cell via hURAT1, which is a prerequisite for its enzymatic conversion.

Intracellular Nucleotide Concentrations

The intracellular concentrations of pyrimidine pathway intermediates can vary depending on the cell type and metabolic state.

| Metabolite | Concentration in E. coli K12 (nmol/OD600) | Reference |

| Orotate | ~0.02 - 0.05 | [11] |

| OMP | ~0.01 - 0.02 | [11] |

| UMP | ~0.1 - 0.2 | [11] |

Note: Data for mammalian cells is less readily available in a consolidated format and represents an area for further research. One study noted that in human cells, CTP is present at the lowest concentration among the major nucleotides.

Signaling Pathways Involving Pyrimidine Nucleotides

Beyond their role in nucleic acid synthesis, pyrimidine nucleotides, derived from this compound, are integral to various cellular signaling pathways.

UTP and P2Y Receptor Signaling

Extracellular UTP is a potent signaling molecule that activates P2Y purinergic receptors, specifically P2Y2 and P2Y4 receptors.[12][13] This activation triggers downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), influencing a wide range of cellular processes such as proliferation, differentiation, and secretion.[10][13][14]

dot

References

- 1. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic polymorphisms affecting lithium orotate pharmacokinetics [eureka.patsnap.com]

- 3. Orotic acid - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Pharmacokinetic properties of lithium orotate in relation to renal function [eureka.patsnap.com]

- 6. Human urate transporter 1 (hURAT1) mediates the transport of orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian synthesis of UMP from orotate: the regulation of and conformers of complex U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Activation of UTP-sensitive P2Y2 receptor induces the expression of cholinergic genes in cultured cortical neurons: a signaling cascade triggered by Ca2+ mobilization and extracellular regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

"investigating the physiological function of endogenous sodium orotate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous sodium orotate (B1227488), the salt form of orotic acid, is a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its physiological significance extends beyond a mere metabolic precursor, influencing cellular processes integral to health and disease. This technical guide provides an in-depth exploration of the physiological function of endogenous sodium orotate, detailing its metabolic pathway, quantitative levels in biological systems, and the enzymatic machinery governing its turnover. Furthermore, this document outlines detailed experimental protocols for the quantification of orotate and the assessment of related enzyme activities, and presents key signaling pathways in which orotate participates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), historically known as vitamin B13, is a pivotal molecule in cellular metabolism.[1][2] In its physiological salt form, this compound, it serves as the direct precursor for the synthesis of uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide essential for the synthesis of RNA, DNA, and other vital cellular components.[3][4] The metabolism of orotate is tightly regulated, and dysregulation of its synthesis or conversion can lead to metabolic disorders such as orotic aciduria, characterized by the excessive excretion of orotic acid in urine.[5][6] Beyond its central role in pyrimidine synthesis, emerging evidence suggests that orotic acid may have broader physiological functions, including roles in gene regulation and as a transport substrate for membrane proteins.[7][8] This guide aims to provide a detailed technical overview of the current understanding of endogenous this compound's physiological functions.

The De Novo Pyrimidine Biosynthesis Pathway

The primary physiological role of endogenous this compound is as an intermediate in the de novo synthesis of pyrimidines. This pathway is crucial for producing the pyrimidine nucleotides required for nucleic acid synthesis and other metabolic processes.[3]

The synthesis of orotic acid begins with the formation of carbamoyl (B1232498) phosphate (B84403) and its subsequent reaction with aspartate to form dihydroorotate (B8406146).[4] The final two steps of UMP synthesis directly involve orotate:

-

Oxidation of Dihydroorotate: The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotic acid.[9][10]

-

Formation of UMP: The bifunctional cytoplasmic enzyme uridine monophosphate synthase (UMPS) then converts orotic acid to UMP in a two-step process.[11]

-

The orotate phosphoribosyltransferase (OPRT) domain of UMPS catalyzes the reaction of orotate with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine (B106555) 5'-monophosphate (OMP).[12][13]

-

The orotidine 5'-phosphate decarboxylase (ODC) domain of UMPS then decarboxylates OMP to yield UMP.[13]

-

A deficiency in UMPS activity leads to the accumulation and subsequent excretion of orotic acid, resulting in the genetic disorder known as orotic aciduria.[14][15]

Signaling Pathway Diagram

Quantitative Data

The concentration of orotic acid in biological fluids is a critical diagnostic marker for certain metabolic disorders.[16][17] The following tables summarize key quantitative data related to endogenous orotic acid.

Table 1: Reference Intervals for Orotic Acid in Human Samples

| Biological Sample | Age Group | Upper Limit of Normal (99th percentile) | Reference(s) |

| Urine (mmol/mol creatinine) | 3 days - 1 year | 3.44 | [16] |

| 1 year - 12 years | 1.30 | [16] | |

| 13 - 19 years | 0.64 | [16] | |

| > 10 years - Adult | 1.2 | [18] | |

| 20 - 40 years | 1.21 | [16] | |

| Plasma (μM) | 3 days - 1 year | 0.59 | [16] |

| 1 year - 12 years | 0.48 | [16] | |

| 13 - 19 years | 0.30 | [16] | |

| 20 - 40 years | 0.77 | [16] | |

| Dried Blood Spot (μM) | 3 days - 1 year | 0.89 | [16] |

| 1 - 12 years | 0.24 | [16] | |

| 13 - 19 years | 0.21 | [16] | |

| 20 - 40 years | 0.29 | [16] |

Table 2: Kinetic Parameters of Enzymes in Orotate Metabolism

| Enzyme | Organism/Source | Substrate | Km | kcat | Reference(s) |

| Orotate Phosphoribosyltransferase (OPRTase) | Salmonella typhimurium | Orotate | - | - | [5] |

| Escherichia coli | Orotate | - | - | [3] | |

| UMP Synthase (UMPS) | Human | Orotidine 5'-phosphate | 16.6 μM | 0.75 s-1 | [19] |

| hURAT1 (transporter) | Human (HEK293 cells) | Orotate | 5.2 μM | - | [2][7] |

Cellular Transport of Orotate

The transport of orotate across cellular membranes is a crucial aspect of its physiology. The human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, has been identified as a key transporter of orotate in the renal proximal tubular cells.[2][7] This transporter mediates the uptake of orotate from the tubular lumen into the renal cells. The affinity of hURAT1 for orotate (Km = 5.2 μM) is significantly higher than its affinity for urate, suggesting that orotate is a preferred substrate.[2][7]

Orotate Transport Workflow

Experimental Protocols

Accurate quantification of orotic acid and the activity of related enzymes is essential for both research and clinical diagnostics. This section provides an overview of key experimental methodologies.

Quantification of Orotic Acid in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate and sensitive quantification of orotic acid.[1][15][20]

-

Sample Preparation:

-

Urine samples are typically diluted (e.g., 1:20) with water containing 0.1% formic acid.[20]

-

For plasma or dried blood spots, a protein precipitation step using methanol (B129727) is often employed.[21]

-

An internal standard, such as 15N2-orotic acid, is added to correct for matrix effects and variations in sample processing.[16]

-

-

Chromatographic Separation:

-

Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography can be used for separation.[16][22]

-

A common mobile phase consists of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[20]

-

-

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode.

-

The transition of the deprotonated molecular ion of orotic acid (m/z 155) to a specific fragment ion (e.g., m/z 111) is monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[1][20]

-

Experimental Workflow for Orotic Acid Quantification

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

Method: Colorimetric or Fluorometric Assay

DHODH activity can be measured by monitoring the reduction of an electron acceptor or the formation of orotic acid.[12][14][23]

-

Principle (Colorimetric): The reduction of 2,6-dichloroindophenol (B1210591) (DCIP) by DHODH is monitored spectrophotometrically as a decrease in absorbance at 600 nm.[12]

-

Principle (Fluorometric): The production of orotic acid is quantified using a fluorogenic reagent, such as 4-trifluoromethyl-benzamidoxime (4-TFMBAO), which forms a fluorescent product with orotic acid.[14]

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl or potassium carbonate/HCl, pH 8.0).

-

Substrate: Dihydroorotate.

-

Electron acceptor (for colorimetric assay): Decylubiquinone and DCIP.[12]

-

Enzyme source: Recombinant DHODH or cell/tissue lysate.

-

-

Procedure:

-

The reaction is initiated by adding the enzyme source to the reaction mixture.

-

The mixture is incubated at 37°C.

-

The change in absorbance (colorimetric) or fluorescence (fluorometric) is measured over time.

-

Enzyme activity is calculated based on the rate of product formation or substrate consumption.

-

UMP Synthase (UMPS) Activity Assay

Method: Spectrophotometric Assay

The activities of the OPRT and OMPDC domains of UMPS can be assayed spectrophotometrically.[9]

-

OPRT Activity:

-

The reaction mixture contains buffer (e.g., Tris-HCl, pH 8.0), MgCl2, DTT, orotate, and the enzyme source.

-

The reaction is initiated by adding PRPP.

-

The decrease in absorbance at 295 nm, corresponding to the consumption of orotate, is monitored.[9]

-

-

OMPDC Activity:

-

The reaction mixture contains buffer (e.g., Tris-HCl, pH 8.0) and DTT.

-

The reaction is initiated by adding OMP.

-

The decrease in absorbance due to the conversion of OMP to UMP is monitored.

-

Broader Physiological Implications and Future Directions

While the role of orotic acid in pyrimidine biosynthesis is well-established, there is growing interest in its other potential physiological functions. Studies have suggested that orotic acid may influence gene expression, for example, by stimulating the mRNA expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[24][25] Additionally, the interaction of orotate with transporters like hURAT1 highlights its potential involvement in renal handling of anions and the pathophysiology of conditions like gout.[7]

Future research should focus on elucidating the detailed molecular mechanisms underlying these non-canonical roles of orotic acid. Investigating its potential as a signaling molecule and its impact on various cellular pathways will be crucial for a comprehensive understanding of its physiological significance and for identifying new therapeutic targets.

Conclusion

Endogenous this compound is a fundamentally important metabolite, acting as a cornerstone of pyrimidine biosynthesis. Its physiological concentration is tightly regulated, and its measurement serves as a valuable diagnostic tool. The detailed experimental protocols outlined in this guide provide a framework for the accurate investigation of orotate metabolism. As research continues to uncover the broader physiological roles of orotic acid beyond its function as a metabolic intermediate, a deeper understanding of its involvement in cellular signaling and gene regulation will undoubtedly emerge, opening new avenues for therapeutic intervention in a range of human diseases.

References

- 1. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Orotic acid in the context of biochemical pathways [cds-bsx.com]

- 5. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. checkorphan.org [checkorphan.org]

- 7. Human urate transporter 1 (hURAT1) mediates the transport of orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 10. Item - Kinetic properties of recombinant human UMP/CMPK with ATP as phosphate donor. - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Reference intervals for orotic acid in urine, plasma and dried blood spot using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. labcorp.com [labcorp.com]

- 18. lhsc.on.ca [lhsc.on.ca]

- 19. uniprot.org [uniprot.org]

- 20. flore.unifi.it [flore.unifi.it]

- 21. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Separation of Orotic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. researchgate.net [researchgate.net]

The Dawn of Pyrimidine Biochemistry: An In-depth Technical Guide on the Early Research and Discovery of Orotic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial understanding of orotic acid, a pivotal intermediate in the biosynthesis of pyrimidines. Chronicling the period from its first isolation in the early 20th century, this document details the experimental methodologies employed by early researchers, presents the initial quantitative data that characterized this novel compound, and explores the concurrent discovery of its salts. Through meticulous reconstruction of historical experimental workflows and the visualization of key concepts, this guide offers a foundational perspective for contemporary researchers in biochemistry, pharmacology, and drug development, illuminating the origins of our knowledge of this essential biomolecule.

Introduction: The Unveiling of a "Whey Factor"

The story of orotic acid begins in 1905, when Italian scientists G. Biscaro and E. Belloni, while investigating the components of whey, the liquid remnant of cheese production, isolated a previously unknown organic acid.[1] Initially termed "vitamin B13," its biological significance was not immediately understood.[2] This guide delves into the pioneering work that transitioned orotic acid from a curious milk constituent to a recognized cornerstone of nucleotide metabolism.

The Initial Isolation and Characterization of Orotic Acid

Experimental Protocol: Isolation from Bovine Milk Whey

The initial isolation of orotic acid was a feat of classical organic chemistry, relying on precipitation and recrystallization techniques.

Objective: To isolate and purify the unknown organic acid from cow's milk whey.

Materials:

-

Bovine milk whey

-

Lead(II) acetate (B1210297) solution

-

Hydrogen sulfide (B99878) (gas or solution)

-

Ethanol

-

Animal charcoal (activated carbon)

-

Filter paper and funnels

-

Heating apparatus (e.g., water bath)

-

Crystallization dishes

Methodology:

-

Precipitation of Impurities: A solution of lead(II) acetate was added to the whey. This step was crucial for the removal of proteins and other interfering substances, which would precipitate out of the solution.

-

Filtration: The mixture was filtered to separate the precipitated impurities from the whey supernatant.

-

Removal of Excess Lead: Hydrogen sulfide was bubbled through the filtrate. This reacted with the excess lead(II) acetate to form lead(II) sulfide, a black precipitate.

-

Second Filtration: The solution was filtered again to remove the precipitated lead(II) sulfide.

-

Concentration: The clarified filtrate was then concentrated by heating, likely under reduced pressure to prevent degradation of the target compound.

-

Crude Crystallization: As the solution was concentrated, a crude crystalline substance precipitated.

-

Recrystallization and Decolorization: The crude crystals were dissolved in hot water, and animal charcoal was added to adsorb colored impurities. The hot solution was filtered.

-

Final Crystallization: The clear, hot filtrate was allowed to cool slowly, promoting the formation of purified crystals of orotic acid.

-

Drying: The purified crystals were collected by filtration and dried.

References

Preclinical Animal Models for Studying Sodium Orotate Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, has garnered scientific interest for its potential therapeutic applications and diverse physiological effects. Preclinical animal models are indispensable tools for elucidating the mechanisms of action, pharmacokinetic profiles, and safety of sodium orotate. This technical guide provides a comprehensive overview of the established animal models and experimental protocols utilized in this compound research, with a focus on hepatic, metabolic, and neurological studies.

Core Preclinical Animal Models

Rodent models, primarily rats and mice, are the most extensively used systems for investigating the in vivo effects of this compound. The choice of model often depends on the specific research question, with certain strains being more susceptible to particular pathologies.

Rat Models

-

Fischer 344 Rats: This inbred strain is frequently employed in studies of liver carcinogenesis. When subjected to a diet containing 1% orotic acid, these rats exhibit a high incidence of hepatocellular carcinoma, making them a valuable model for studying the promotional effects of orotic acid on liver cancer.[1][2]

-

Wistar and Sprague-Dawley Rats: These outbred strains are commonly used for general toxicology, metabolic, and cardiovascular studies. For instance, studies have investigated the effects of orotic acid on fatty liver development and cardiac function in these strains.[3][4][5]

Mouse Models

-

db/db Mice: This model of type 2 diabetes and obesity is utilized to explore the potential protective effects of orotic acid on pancreatic β-cells. Research has shown that orotic acid administration can help maintain islet size and insulin (B600854) secretion in these mice.[6]

-

C57Bl/6 Mice: This common inbred strain is used in a variety of research areas, including neurobiology and toxicology. Studies have employed these mice to investigate the effects of lithium orotate, a compound containing orotic acid, on behavior and neurochemical pathways.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on this compound and orotic acid.

Table 1: Orotic Acid-Induced Liver Effects in Rats

| Animal Model | Orotic Acid Dose | Duration | Key Findings | Reference |

| Fischer 344 Rats | 1% in diet | 13 months | 100% incidence of hepatocellular carcinoma. | [1] |

| Fischer 344 Rats | 1% in diet | 10 weeks | Induced liver DNA damage. | [1] |

| Rats | 1% in diet | 10 days | Significantly increased hepatic triacylglycerol concentration. | [4] |

| Sprague-Dawley Rats | 1% in diet | - | Decreased hepatic CYP2D activity. | [5] |

Table 2: Neuroprotective and Behavioral Effects in Rodents

| Animal Model | Compound | Dose | Duration | Key Findings | Reference |

| db/db Mice | Orotic Acid | - | - | Reduced p53 activation in MIN6 β-cells and decreased β-cell death. | [6] |

| C57Bl/6NCrl Mice | Lithium Orotate | 1.5 mg/kg | Single dose | Near complete blockade of amphetamine-induced hyperlocomotion. | [8][9] |

| C57Bl/6NCrl Mice | Lithium Carbonate | 15 mg/kg (males), 20 mg/kg (females) | Single dose | Partial blockade of amphetamine-induced hyperlocomotion. | [8][9] |

Table 3: Cardioprotective Effects in Rats

| Animal Model | Compound | Dose | Duration | Key Findings | Reference |

| Wistar Rats | Orotic Acid | 0.01 mg/kg (IV) | 4 days | Significantly improved post-ischemic myocardial function. | [3] |

| Cardiomyopathic Hamsters | Magnesium Orotate | - | - | Reduced severity of chronic myocardial dysfunction and structural damage. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline key experimental protocols for studying the effects of this compound.

Orotic Acid-Induced Fatty Liver in Rats

This protocol is designed to induce non-alcoholic fatty liver disease (NAFLD) to study its effects on drug metabolism.

Animal Model: Male Sprague-Dawley rats.

Diet:

-

Control Group: Fed a standard AIN-93 diet.

-

NAFLD Group: Fed an AIN-93 diet supplemented with 1% orotic acid for a specified period (e.g., 10 days).[4][5]

Procedure:

-

House rats individually in metabolic cages to monitor food and water intake.

-

Administer the respective diets ad libitum.

-

At the end of the study period, euthanize the animals and collect liver and blood samples.

-

Analyze hepatic lipid concentrations (triacylglycerol, total cholesterol, phospholipids).[4]

-

Determine hepatic enzyme activities and mRNA levels of key enzymes related to lipid metabolism (e.g., fatty acid synthase, carnitine palmitoyl (B13399708) transferase).[4]

-

Assess the expression of transcription factors such as sterol regulatory element binding protein-1c (SREBP-1c).[4]

Assessment of Amphetamine-Induced Hyperlocomotion in Mice

This model is used to evaluate the potential mood-stabilizing effects of compounds like lithium orotate.

Animal Model: Male and female C57Bl/6NCrl mice.[7][8][9]

Drug Administration:

-

Administer lithium orotate or lithium carbonate at various doses (e.g., 1.5 - 20 mg/kg elemental lithium) via oral gavage or intraperitoneal injection.[8][9]

-

Administer d-amphetamine to induce hyperlocomotion.

Procedure:

-

Acclimate mice to the testing environment (e.g., open-field arenas).

-

Administer the test compound (lithium orotate or vehicle) at a specified time before the amphetamine challenge.

-

Inject d-amphetamine and immediately place the mice in the open-field arenas.

-

Record locomotor activity using an automated tracking system for a set duration (e.g., 60 minutes).

-

Analyze the data to determine the effect of the test compound on amphetamine-induced hyperlocomotion.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to modulate several key signaling pathways.

Orotic Acid and Hepatic Lipid Metabolism

Orotic acid-induced fatty liver is associated with the upregulation of SREBP-1c, a key transcription factor that promotes the expression of genes involved in fatty acid biosynthesis, such as fatty acid synthase.[4] Concurrently, it can inhibit fatty acid β-oxidation and the secretion of very-low-density lipoprotein (VLDL).[4]

Orotic acid's impact on hepatic lipid metabolism.

Orotic Acid and Pancreatic β-Cell Protection

In diabetic mouse models, orotic acid has been shown to protect pancreatic β-cells by inactivating the tumor suppressor p53, thereby reducing β-cell death and preserving insulin secretion.[6]

Protective effects of orotic acid on pancreatic β-cells.

Lithium Orotate and Neurotransmitter/Signaling Pathways

Lithium orotate is thought to exert its effects by modulating various neurotransmitter systems and intracellular signaling pathways. A key target is Glycogen (B147801) Synthase Kinase-3β (GSK-3β), an enzyme implicated in mood disorders.[11][12][13] Inhibition of GSK-3β by lithium can lead to downstream effects on neurotrophic factors and synaptic plasticity.

Lithium orotate's influence on neuronal signaling.

Conclusion

Preclinical animal models are fundamental to advancing our understanding of the physiological and pharmacological effects of this compound. The rat and mouse models detailed in this guide provide robust systems for investigating its role in liver function, metabolic regulation, and neurological processes. The standardized protocols and quantitative data presented herein offer a valuable resource for researchers designing and interpreting studies in this field. Further research utilizing these models will continue to be critical in evaluating the therapeutic potential and safety profile of this compound and its derivatives.

References

- 1. Orotic acid, a new promoter for experimental liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on liver tumor promotion in the rat by orotic acid: dose and minimum exposure time required for dietary orotic acid to promote hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of orotic acid on ischaemic/reperfused myocardial function and glycogen content in isolated working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on possible mechanism of orotic acid-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Orotic Acid-Induced Non-Alcoholic Fatty Liver on the Pharmacokinetics of Metoprolol and its Metabolites in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orotic acid protects pancreatic β cell by p53 inactivation in diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania. [vivo.weill.cornell.edu]

- 10. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lithium orotate's impact on neuroprotective pathways in neurodegenerative disease models [eureka.patsnap.com]

- 12. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How does lithium orotate affect synaptic integration of new neurons [eureka.patsnap.com]

In Vitro Effects of Orotate on Cancer Cell Line Proliferation: A Technical Guide

Disclaimer: Due to a significant lack of specific research on the in vitro effects of sodium orotate (B1227488) on cancer cell line proliferation, this technical guide focuses on the available scientific literature regarding orotic acid , the parent compound. The findings presented herein pertain to orotic acid and its derivatives, providing the most relevant available data on the potential role of the orotate anion in cancer biology.

Executive Summary

Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, has demonstrated varied and cell-line-specific effects on cancer cell proliferation and viability in vitro. Research indicates that orotic acid can selectively induce apoptosis in certain cancer cell lines while having a proliferative effect on corresponding normal cells. This suggests a potential therapeutic window that warrants further investigation. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and known signaling pathways associated with the in vitro activity of orotic acid against various cancer cell lines.

Quantitative Data on In Vitro Efficacy

The anti-proliferative and cytotoxic effects of orotic acid and its derivatives have been quantified across several cancer cell lines. The data, summarized below, indicates that the effects are dose-dependent and vary based on the specific compound and cell type.

| Compound/Derivative | Cancer Cell Line(s) | Cell Line Type | Concentration Range | Observed Effect | Citation |

| Orotic Acid | KGN | Human Ovarian Granulosa Tumor | 10 - 250 µM | Reduced cell viability with an IC50 of 186.1 µM . Increased caspase-3/7 activity (apoptosis). | [1] |

| Orotic Acid | HGrC1 | Normal Human Ovarian Granulosa | 10 - 250 µM | Enhanced cell proliferation and mitochondrial activity. No induction of apoptosis. | [1] |

| Magnesium Orotate Nanoparticles | MCF7, HepG2, HT29 | Human Breast, Liver, Colon Cancer | 1.56 - 1000 µg/mL | Dose-dependent inhibition of cell growth. | [2] |

| Neodymium (Nd³⁺) - Orotic Acid Complex | MCF-7 | Human Breast Cancer | Not specified | Exhibited significant cytotoxicity with an IC50 of 25 µM . | [3] |

| Mixture containing Sodium Orotate | Various Human & Murine Tumor Lines | Lymphoma, Breast Cancer, etc. | Not specified | The complete mixture suppressed in vitro tumor cell growth. | [4] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the in vitro effects of orotic acid on cancer cell lines.

Cell Culture and Maintenance

-

Cell Lines: The human ovarian granulosa tumor cell line (KGN) is used as a model for tumorigenesis.[1] Normal human ovarian granulosa cells (HGrC1) can be used as a non-malignant control.[1]

-